Ethyl 4-ethoxypicolinate
Overview
Description
Ethyl 4-ethoxypicolinate: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of pyridine, specifically a picolinic acid ester, where the carboxylic acid group is esterified with an ethyl group and an ethoxy group is attached to the fourth position of the pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxypicolinate can be synthesized through the esterification of 4-chloropicolinic acid. The process involves heating a solution of 4-chloropicolinic acid and sulfuric acid in ethanol at 85°C for 16 hours. The reaction mixture is then cooled to room temperature, and the solvent is evaporated under vacuum .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of temperature and pressure to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxypicolinate undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 4-ethoxypicolinic acid and ethanol.
Common Reagents and Conditions:
Esterification: Ethanol and sulfuric acid.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 4-ethoxypicolinic acid and ethanol.
Reduction: 4-ethoxypicolinic alcohol.
Scientific Research Applications
Ethyl 4-ethoxypicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-ethoxypicolinate can be compared with other picolinic acid derivatives:
Picolinic acid: A simpler derivative with a carboxylic acid group at the second position of the pyridine ring.
Ethyl 4-bromopicolinate: Similar structure but with a bromine atom at the fourth position instead of an ethoxy group.
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Contains a chlorine atom and a trifluoromethyl group, making it more reactive.
Uniqueness: this compound is unique due to the presence of both an ethyl ester and an ethoxy group, which confer distinct chemical properties and reactivity compared to other picolinic acid derivatives.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.
Properties
IUPAC Name |
ethyl 4-ethoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-8-5-6-11-9(7-8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXADWCGSBYCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678745 | |
Record name | Ethyl 4-ethoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71777-70-3 | |
Record name | Ethyl 4-ethoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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